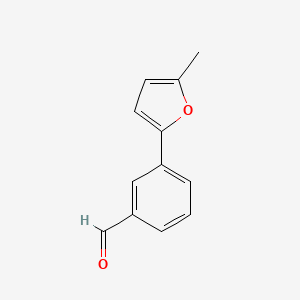

![molecular formula C15H13NO3S B1362283 [1-(苯磺酰基)-1H-吲哚-2-基]甲醇 CAS No. 73282-11-8](/img/structure/B1362283.png)

[1-(苯磺酰基)-1H-吲哚-2-基]甲醇

描述

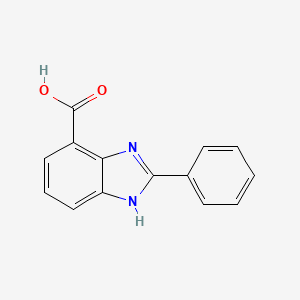

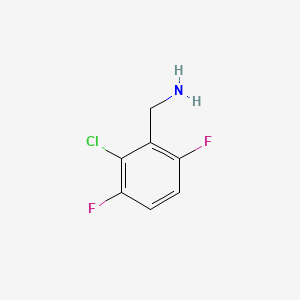

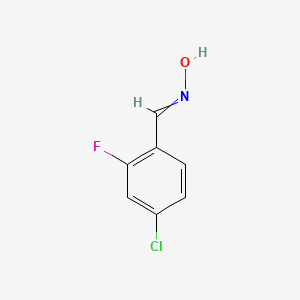

“[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” is a chemical compound with the empirical formula C15H13NO3S . It has a molecular weight of 287.33 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” is characterized by an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) that is substituted at the 2-position by a methanol group and at the 1-position by a phenylsulfonyl group .Physical And Chemical Properties Analysis

“[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol” has a molecular weight of 287.3 g/mol . It has a computed XLogP3-AA value of 2.4, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has a topological polar surface area of 67.7 Ų .科学研究应用

1. 二磺酰化吲哚的合成

已经开发出一种合成二磺酰化 2-(二芳基甲基)吲哚的新方法。该方法包括用亚磺酸钠对二芳基(1 H-吲哚-2-基)甲醇进行脱羟基化和位点选择性 1,7-二磺酰化反应。该方案提供了一种有效的合成策略,利用硝酸银在顺序二磺酰化过程中既作为路易斯酸又作为氧化剂(周等人,2018 年)。

2. 化学、区域和立体选择性加氢甲氧基化

在少量高氯酸催化下,某些苯磺酰胺的加氢甲氧基化表现出化学、区域和立体选择性。该过程的特征是形成外消旋-7-苯磺酰基-2-甲氧基双环[4.1.0]庚烷的混合物,并讨论了影响观察到的选择性的可能因素(Vasin 等人,2010 年)。

3. 芳基吲哚的抗菌活性

已经合成了一系列 2-和 3-芳基取代的吲哚,并评估了它们的抗菌活性。值得注意的是,其中一些化合物对革兰氏阳性微生物表现出显着的活性,例如一种化合物对蜡样芽孢杆菌表现出相当大的活性。合成过程涉及使用 1-(苯磺酰基)吲哚衍生物,并突出了这些化合物在抗菌应用中的潜力(Leboho 等人,2009 年)。

4. 有机合成构件

叔丁基 (苯磺酰基) 烷基-N-羟基氨基甲酸酯被认为是第一类 N-(Boc) 亚硝酸盐当量物。这些化合物是由醛在甲醇-水混合物中制备的,并因其在有机合成中作为构件的作用而闻名,证明了它们在通过与有机金属反应形成 N-(Boc) 羟胺中的效用(Guinchard 等人,2005 年)。

5. 选择性 COX-2 抑制剂设计

根据对接研究,1-苄基-2-(甲磺酰基)-1H-咪唑-5-基)甲醇被设计和合成作为一种选择性 COX-2 抑制剂。该研究旨在减少通常与非甾体抗炎药 (NSAIDs) 相关的胃肠道不良反应,同时保留其有效的抗炎和镇痛特性。合成的化合物对 COX-2 同工酶表现出良好的选择性,表明其作为治疗剂的潜力(Tabatabai 等人,2012 年)。

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

生化分析

Biochemical Properties

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as cholinesterase, where it acts as an inhibitor . This interaction is crucial as it can modulate the activity of cholinesterase, impacting neurotransmission processes. Additionally, the compound’s phenylsulfonyl group is known to form stable interactions with proteins, potentially altering their function and stability.

Cellular Effects

The effects of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating enzyme activity, which in turn affects gene expression and cellular metabolism . For instance, its inhibitory action on cholinesterase can lead to altered acetylcholine levels, impacting neuronal signaling and muscle contraction. Furthermore, the compound’s interaction with cellular proteins can influence cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol exerts its effects through specific binding interactions with biomolecules. Its phenylsulfonyl group allows it to form covalent bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity without adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

Within cells and tissues, [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is transported and distributed through specific transporters and binding proteins . Its phenylsulfonyl group facilitates binding to plasma proteins, aiding in its distribution throughout the body. The compound’s localization within tissues can impact its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its presence in specific cellular compartments can modulate its activity and function, contributing to its overall biochemical effects.

属性

IUPAC Name |

[1-(benzenesulfonyl)indol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYLVFIUTJMZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379905 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73282-11-8 | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。